molecular formula C31H30N2O B2799674 1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol CAS No. 331972-32-8

1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Cat. No. B2799674
CAS RN: 331972-32-8
M. Wt: 446.594
InChI Key: DYRKYRSWTTUQDQ-UHFFFAOYSA-N
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Description

1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol, also known as BAMB-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BAMB-4 is a beta-adrenergic receptor antagonist that has been shown to have a high affinity for the beta-2 adrenergic receptor. This compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

Antifungal Activity

1-(Benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol and its derivatives have been extensively studied for their antifungal properties. Research by Guillon et al. (2011) and Tang et al. (2013) demonstrates that certain indol-3-ylmethylamino derivatives exhibit significant antifungal activity, particularly against Candida albicans. These compounds are suggested to function by inhibiting 14α-demethylase, a critical enzyme in fungal sterol synthesis (Guillon et al., 2011); (Tang et al., 2013).

Kinetic Resolution in Synthesis

The compound has been used in studies focusing on the kinetic resolution of racemic mixtures. Borowiecki et al. (2017) describe the use of lipase-mediated acetylation of racemic indolic alcohols, including derivatives similar to 1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol, for enantioselective synthesis (Borowiecki et al., 2017).

Antidepressant Potential

Research into antidepressants has also explored derivatives of this compound. Takeuchi et al. (2003) discovered 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, suggesting potential application in treating depression (Takeuchi et al., 2003).

Solar Cell Application

In the field of renewable energy, particularly dye-sensitized solar cells (DSSCs), derivatives of the compound have been investigated. Babu et al. (2016) report the synthesis of indole-based photosensitizers with potential application in DSSCs, demonstrating the versatility of indole derivatives in various technological applications (Babu et al., 2016).

properties

IUPAC Name

1-(benzylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O/c1-23-17-18-29-28(19-23)30(25-13-7-3-8-14-25)31(26-15-9-4-10-16-26)33(29)22-27(34)21-32-20-24-11-5-2-6-12-24/h2-19,27,32,34H,20-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRKYRSWTTUQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNCC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

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